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molecular formula C12H15NO3 B5214425 N,N-diethyl-1,3-benzodioxole-5-carboxamide CAS No. 15777-86-3

N,N-diethyl-1,3-benzodioxole-5-carboxamide

Cat. No. B5214425
M. Wt: 221.25 g/mol
InChI Key: NZQNJNITDVCQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05180419

Procedure details

A solution of diethylamine (56.2 mL, 0.543 mol) in tetrahydrofuran is added dropwise to a solution of piperonyl chloride (33.4 g, 0.181 mol) in tetrahydrofuran at 0° C. The reaction mixture is stirred for 10 minutes and filtered through diatomaceous earth. The filtrate is concentrated in vacuo to give a solid residue which is recrystalized from ether to afford the title product, 36.7 g (91.8%).
Quantity
56.2 mL
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH2:6](Cl)[C:7]1[CH:15]=[CH:14][C:13]2[O:12][CH2:11][O:10][C:9]=2[CH:8]=1.[O:17]1CCCC1>>[CH2:1]([N:3]([CH2:4][CH3:5])[C:6](=[O:17])[C:7]1[CH:15]=[CH:14][C:13]2[O:12][CH2:11][O:10][C:9]=2[CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
56.2 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
33.4 g
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid residue which
CUSTOM
Type
CUSTOM
Details
is recrystalized from ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)N(C(C1=CC=2OCOC2C=C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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